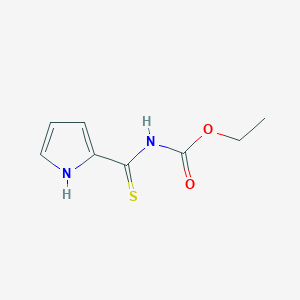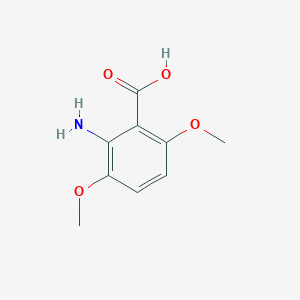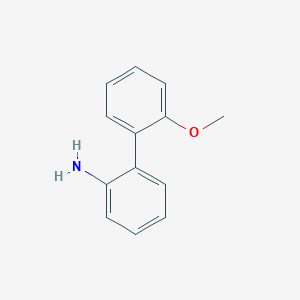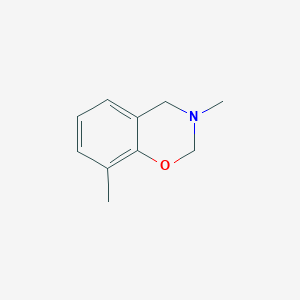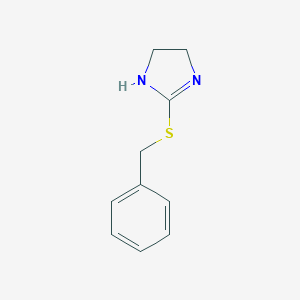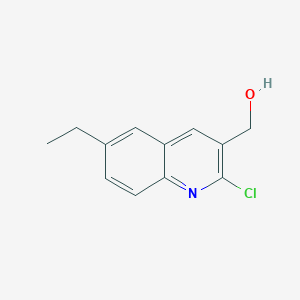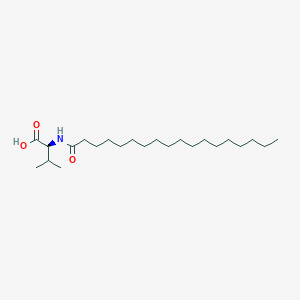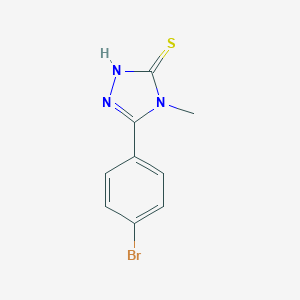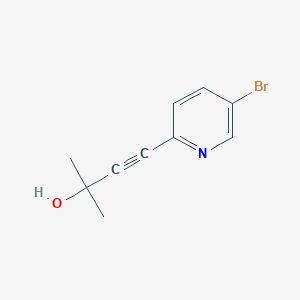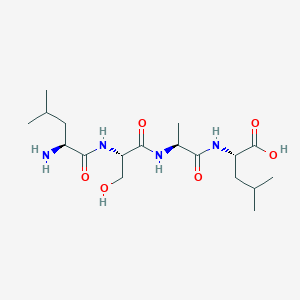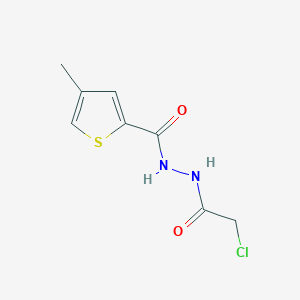![molecular formula C29H26N2OS B187124 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one CAS No. 5229-00-5](/img/structure/B187124.png)
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a chemical compound that belongs to the class of spiro compounds. It has been found to have potential applications in scientific research due to its unique structural features and biological activities.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines and to suppress the activity of NF-κB signaling pathway.
Biochemische Und Physiologische Effekte
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit antibacterial activity against Gram-positive bacteria. In addition, it has been reported to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one in lab experiments include its potential as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography. It also exhibits a broad range of biological activities, which makes it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its moderate yield of synthesis and the need for column chromatography to improve the purity of the product.
Zukünftige Richtungen
There are several future directions for the research on 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one. One direction is to explore its potential as a drug candidate for the treatment of cancer, inflammation, and bacterial infections. Another direction is to investigate its mechanism of action and the signaling pathways involved in its biological activities. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could also be a future direction of research.
Synthesemethoden
The synthesis of 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one involves the reaction of benzyl mercaptan with 2-amino-3-phenylquinazolin-4(3H)-one in the presence of a Lewis acid catalyst. The reaction proceeds through a cyclization process to form the spiro compound. The yield of the synthesis is moderate, and the purity of the product can be improved by using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been found to have potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been found to have potential as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography.
Eigenschaften
CAS-Nummer |
5229-00-5 |
|---|---|
Produktname |
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one |
Molekularformel |
C29H26N2OS |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
2-benzylsulfanyl-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C29H26N2OS/c32-27-25-26(24-16-8-7-13-22(24)19-29(25)17-9-10-18-29)30-28(31(27)23-14-5-2-6-15-23)33-20-21-11-3-1-4-12-21/h1-8,11-16H,9-10,17-20H2 |
InChI-Schlüssel |
WYDDVUDNCICPSX-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



